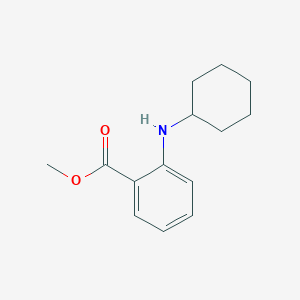

Methyl 2-(cyclohexylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyclohexylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXSNKDIVLBOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298171 | |

| Record name | Methyl 2-(cyclohexylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-54-1 | |

| Record name | Methyl 2-(cyclohexylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10286-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(cyclohexylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(cyclohexylamino)benzoate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(cyclohexylamino)benzoate, a notable N-substituted anthranilate. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their prevalence in molecules exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of N-Substituted Anthranilates

N-substituted anthranilic acid derivatives are a cornerstone in medicinal chemistry. The structural motif, consisting of an ortho-aminobenzoic acid scaffold with a substituted amine, is a privileged structure found in numerous pharmacologically active compounds. These molecules can interact with a variety of biological targets, leading to their application in managing a spectrum of diseases. The esterification of the carboxylic acid, as in the case of this compound, can modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug efficacy.

The synthesis of such molecules requires robust and versatile chemical methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and have limited substrate scope[1][2]. This guide will focus on a proposed synthesis of this compound via this modern catalytic approach.

Synthesis of this compound via Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction between methyl 2-bromobenzoate and cyclohexylamine. The Buchwald-Hartwig amination is the method of choice due to its high efficiency and functional group tolerance[1][2].

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst[1][2]. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and reductive elimination steps.

.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a proposed method based on established principles of the Buchwald-Hartwig amination. Optimization may be required to achieve the highest yield and purity.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number |

| Methyl 2-bromobenzoate | 215.04 | 610-94-6 |

| Cyclohexylamine | 99.17 | 108-91-8 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 51364-51-3 |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 564483-18-7 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 865-48-5 |

| Toluene (anhydrous) | 92.14 | 108-88-3 |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reactants: Anhydrous toluene is added to the flask, followed by methyl 2-bromobenzoate (1.0 equivalent) and cyclohexylamine (1.1-1.2 equivalents).

-

Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as the final product.

.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, the N-H proton, and the methyl ester protons. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), with splitting patterns indicative of their substitution on the benzene ring. The cyclohexyl protons will be observed in the upfield region (δ 1.0-4.0 ppm). The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl ester protons will be a sharp singlet around δ 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the cyclohexyl ring, and the methyl carbon of the ester. A known ¹³C NMR spectrum for 2-(Cyclohexylamino)benzoic acid, methyl ester is available for comparison[3].

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic C-N | ~148 |

| Aromatic C-CO | ~110 |

| Other Aromatic C | 115-135 |

| Cyclohexyl C-N | ~52 |

| Other Cyclohexyl C | 24-34 |

| Methyl (O-CH₃) | ~51 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methyl groups will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=C Stretches: Aromatic ring vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: This will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.

-

C-O Stretch: The ester C-O stretch will be visible around 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₉NO₂), the expected molecular weight is approximately 233.31 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 233. Common fragmentation patterns for similar structures involve the loss of the methoxy group (-OCH₃) or cleavage of the cyclohexyl ring.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses should be conducted with strict adherence to safety protocols.

-

Methyl 2-bromobenzoate: This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[4][5][6].

-

Cyclohexylamine: This is a flammable, corrosive, and toxic substance[7][8][9]. It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with the skin. Handle with extreme care in a fume hood, wearing appropriate PPE, including chemical-resistant gloves and a face shield[7].

-

Palladium Catalysts and Ligands: These are typically air- and moisture-sensitive and should be handled under an inert atmosphere. While generally used in small quantities, they should be handled with care.

-

Sodium tert-butoxide: This is a strong base and is corrosive. It reacts violently with water. Handle in a dry, inert atmosphere.

-

Toluene: This is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This technical guide outlines a robust and modern approach to the synthesis of this compound. The proposed Buchwald-Hartwig amination offers a reliable and efficient route to this class of N-substituted anthranilates. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. By adhering to the described protocols and safety precautions, researchers can confidently synthesize and study this and related compounds, contributing to the advancement of medicinal chemistry and drug discovery.

References

-

SAFETY DATA SHEET - Cyclohexylamine - Nexchem Ltd. (2022, February 16). Retrieved from [Link]

-

METHYL 2-BROMOBENZOATE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2018, December 7). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Retrieved from [Link]

-

Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. Retrieved from [Link]

-

Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate - Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Shaabani-Hooshmand/8a5f45e2d535f5e2c5f1c3d1e1e0a8b9e6f3e5c9]([Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. Retrieved from [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Methyl 2-ethynyl-5-(methylamino)benzoate | C11H11NO2 | CID 175438955 - PubChem. Retrieved from [Link]

-

2-(Cyclohexylamino)benzoic acid, methyl ester - SpectraBase. Retrieved from [Link]

-

Cyclohexanecarboxylic acid, methyl ester - the NIST WebBook. Retrieved from [Link]

-

Benzoic acid, methyl ester - the NIST WebBook. Retrieved from [Link]

-

Anthranilic acid, N-acetyl-N-methyl-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Anthranilic acid methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

L-xylo-hexulosonic acid, methyl ester - the NIST WebBook. Retrieved from [Link]

Sources

- 1. Methyl 2-bromobenzoate(610-94-6)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Methyl 2-ethynyl-5-(methylamino)benzoate | C11H11NO2 | CID 175438955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Methyl 2-bromobenzoate(610-94-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. fishersci.com [fishersci.com]

Physical and chemical properties of Methyl 2-(cyclohexylamino)benzoate

An In-Depth Technical Guide to Methyl 2-(cyclohexylamino)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a secondary amine and ester derivative of anthranilic acid. Its structural motif, featuring a substituted anthranilate core, represents a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 10286-54-1). It details a robust, field-proven protocol for its synthesis via reductive amination and outlines methods for its analytical characterization. Furthermore, this document explores the compound's potential applications as a versatile building block for drug development professionals, particularly in the design of novel therapeutics targeting metabolic pathways and protein kinases. The insights herein are intended to equip researchers and scientists with the foundational knowledge required to effectively synthesize, characterize, and utilize this valuable chemical entity in discovery programs.

Compound Identification and Core Properties

This compound is an organic compound that incorporates a methyl anthranilate backbone N-substituted with a cyclohexyl group. This combination of an aromatic amine, an ester, and a lipophilic cycloalkane ring defines its chemical behavior and potential utility.

Nomenclature and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 2-(Cyclohexylamino)benzoic acid methyl ester, N-cyclohexylanthranilic acid methyl ester | |

| CAS Number | 10286-54-1 | , |

| Molecular Formula | C₁₄H₁₉NO₂ | , |

| Molecular Weight | 233.31 g/mol | , |

Physicochemical Properties (Computed)

Experimental physical property data for this specific compound is not widely published. The following table summarizes key computed physicochemical properties that are critical for predicting its behavior in biological and chemical systems.

| Property | Value | Source |

| XLogP3 | 4.3 | |

| Hydrogen Bond Donor Count | 1 | , |

| Hydrogen Bond Acceptor Count | 3 | , |

| Rotatable Bond Count | 4 | , |

| Topological Polar Surface Area | 38.3 Ų | , |

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Characterization

While a definitive public repository of experimental spectra for this compound is limited, its structure can be confidently predicted using standard spectroscopic techniques. The following analysis is based on established principles and data from closely related analogs, providing a reliable reference for structural verification.[1]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-H | ~8.5-9.0 | Broad Singlet | 1H | The N-H proton of a secondary aniline is typically downfield and may be broadened due to quadrupole effects and exchange. |

| Aromatic H (ortho to -COOCH₃) | ~7.9 | Doublet of Doublets | 1H | Deshielded by the adjacent electron-withdrawing ester group. |

| Aromatic H (para to -COOCH₃) | ~7.3 | Triplet of Doublets | 1H | Standard aromatic region, split by ortho and meta protons. |

| Aromatic H (ortho to -NH) | ~6.7 | Triplet of Doublets | 1H | Shielded by the electron-donating amine group. |

| Aromatic H (para to -NH) | ~6.6 | Doublet of Doublets | 1H | Shielded by the electron-donating amine group. |

| -O-CH ₃ | ~3.9 | Singlet | 3H | Characteristic chemical shift for a methyl ester. |

| Cyclohexyl -CH -NH- | ~3.8 | Multiplet | 1H | Methine proton adjacent to the nitrogen atom. |

| Cyclohexyl -CH ₂- | 1.0 - 2.0 | Multiplets | 10H | Overlapping signals for the five methylene groups of the cyclohexyl ring. |

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework.

| Assignment | Predicted δ (ppm) | Rationale |

| C =O (Ester) | ~169 | Typical chemical shift for an ester carbonyl carbon. |

| Aromatic C -NH | ~149 | Aromatic carbon attached to nitrogen, shifted downfield. |

| Aromatic C -H | 111-135 | Four distinct signals for the aromatic methine carbons. |

| Aromatic C -COOCH₃ | ~112 | Quaternary aromatic carbon, shielded relative to the C-NH carbon. |

| Cyclohexyl -C H-NH- | ~52 | Methine carbon attached to nitrogen. |

| -O-C H₃ | ~51 | Carbon of the methyl ester. |

| Cyclohexyl -C H₂- | 24-33 | Three distinct signals for the five methylene carbons of the cyclohexyl ring. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying key functional groups.

| Assignment | Predicted Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | 3300-3350 | Secondary amine N-H stretching vibration, typically a single sharp peak. |

| C-H Stretch (Aromatic) | >3000 | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 2850-2950 | Aliphatic C-H stretching from the cyclohexyl and methyl groups. |

| C=O Stretch (Ester) | 1680-1690 | Strong, sharp absorption characteristic of a conjugated ester carbonyl. |

| C=C Stretch (Aromatic) | 1580-1610 | Aromatic ring stretching vibrations. |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺): Expected at m/z = 233, corresponding to the molecular weight.

-

Key Fragments:

-

m/z = 202: Loss of the methoxy group (-OCH₃, 31 Da).

-

m/z = 174: Loss of the carbomethoxy group (-COOCH₃, 59 Da).

-

m/z = 151: The methyl anthranilate fragment ion.

-

m/z = 83: The cyclohexyl fragment ion.

-

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the reductive amination of methyl anthranilate with cyclohexanone. This method is a cornerstone of amine synthesis, valued for its efficiency and high yields.[2][3] It proceeds via the in-situ formation of an enamine/iminium intermediate, which is then reduced by a hydride source.

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical as it is selective for the iminium intermediate and tolerant of the mildly acidic conditions that promote its formation.

Materials:

-

Methyl anthranilate

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add methyl anthranilate (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M concentration).

-

Addition of Reagents: Add cyclohexanone (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is necessary to control the initial exothermic reaction and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl anthranilate spot is consumed (typically 4-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. Trustworthiness Note: These washes remove residual acid and salts, ensuring a cleaner crude product for purification.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a suitable solvent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., a gradient of 2% to 10% ethyl acetate in hexanes).

-

Elution: Load the adsorbed crude product onto the column and elute with the hexanes/ethyl acetate gradient.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a pure solid or oil.

Synthesis and Validation Workflow

Caption: Integrated workflow for the synthesis and validation of the target compound.

Potential Applications in Medicinal Chemistry and Drug Development

The N-substituted anthranilate scaffold is of significant interest to drug discovery professionals. Its derivatives are known to possess a wide spectrum of biological activities.

-

Scaffold for Kinase Inhibitors: The diaryl amine or alkyl-aryl amine motif is a classic feature of many ATP-competitive kinase inhibitors, where it can form key hydrogen bonds and occupy hydrophobic pockets within the kinase hinge region. The structure of this compound serves as a foundational fragment that can be elaborated upon to target specific kinases involved in oncology or inflammatory diseases.

-

Building Block for Metabolic Pathway Modulators: Structurally related molecules have been identified as potent inhibitors of malate dehydrogenase (MDH), an enzyme critical to cellular metabolism.[4] Inhibition of both cytosolic (MDH1) and mitochondrial (MDH2) isoforms is a promising strategy for targeting cancer metabolism. The (aryloxyacetylamino)benzoic acid moiety is a key pharmacophore in these inhibitors, and this compound provides a versatile starting point for accessing such structures.

-

Modulation of Physicochemical Properties: The cyclohexyl group significantly increases the lipophilicity (as indicated by the high XLogP3 value) compared to a simple N-methyl or N-ethyl analog. This property is crucial for enhancing membrane permeability and oral bioavailability. The methyl ester can act as a handle for further modification or as a prodrug element that can be hydrolyzed in vivo to reveal a more polar carboxylic acid.

Safety and Handling

Conclusion

This compound is a valuable chemical entity with significant potential as a scaffold and building block in modern drug discovery. This guide has provided a detailed technical overview of its core properties, a reliable and detailed protocol for its synthesis and purification, and a predictive framework for its analytical characterization. The demonstrated link between its structural class and potent biological activities, particularly in oncology, underscores its relevance for researchers and scientists in the pharmaceutical industry. The methodologies and data presented here serve as a robust foundation for future research and development efforts leveraging this versatile compound.

References

-

[Arkivoc. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate.]([Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 4. chemsynthesis.com [chemsynthesis.com]

CAS number and molecular structure of Methyl 2-(cyclohexylamino)benzoate

An In-Depth Technical Guide to Methyl 2-(cyclohexylamino)benzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 10286-54-1), a niche N-substituted anthranilate ester. While not extensively documented in mainstream literature, its structural motifs—the anthranilate core and the cyclohexylamino substituent—are prevalent in compounds of significant interest to the pharmaceutical and materials science sectors. This document synthesizes available data on its identity, proposes a robust synthetic pathway based on established organometallic chemistry, provides a detailed predictive analysis of its spectral characteristics, and explores its potential applications as a scaffold in drug discovery. The guide is intended for researchers, chemists, and drug development professionals seeking to evaluate this compound as a synthetic intermediate or a lead structure for new molecular entities.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a secondary amine linking a cyclohexyl group to the 2-position of a methyl benzoate ring. This structure is also known as N-cyclohexyl methyl anthranilate.

| Property | Value | Source |

| CAS Number | 10286-54-1 | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [2] |

| Molecular Weight | 233.31 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | O=C(OC)C1=CC=CC=C1NC2CCCCC2 | N/A |

| Predicted XLogP3 | 4.3 | [2] |

| Predicted H-Bond Donors | 1 | [2] |

| Predicted H-Bond Acceptors | 3 | [2] |

digraph "Methyl_2_cyclohexylaminobenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; N1 [label="N"]; H1[label="H"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Benzene ring with ester and amine C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents on the benzene ring C1 -- C7 [len=1.5]; C2 -- N1 [len=1.5];

// Ester group C7 -- O1 [label=" O", len=1.5]; C7 -- O2 [label=" ", len=1.5, style=double]; O1 -- C8 [label=" CH₃", len=1.5];

// Amine group N1 -- H1[len=1.0]; N1 -- C9 [len=1.5];

// Cyclohexyl ring C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C9 [len=1.5];

// Add implicit hydrogens for clarity (optional, as labels) C3 [label="CH"]; C4 [label="CH"]; C5 [label="CH"]; C6 [label="CH"]; C9 [label="CH"]; C10 [label="CH₂"]; C11 [label="CH₂"]; C12 [label="CH₂"]; C13 [label="CH₂"]; C14 [label="CH₂"]; N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C7 [label="C"]; O2 [label="O"]; O1 [label=" "]; C8 [label=" "]; H1[label="H"];

// Position nodes using neato layout engine attributes C1 [pos="0,0!"]; C2 [pos="1.3,0!"]; C3 [pos="2.1,1!"]; C4 [pos="1.3,2!"]; C5 [pos="0,2!"]; C6 [pos="-0.8,1!"]; C7 [pos="-1.3,-1!"]; O2 [pos="-1.3,-2!"]; O1 [pos="-2.5,-0.5!"]; C8 [pos="-3.7,-1!"]; N1 [pos="2.5, -0.5!"]; H1[pos="2.5, -1.3!"]; C9 [pos="3.5, 0.2!"]; C10 [pos="4.8, -0.3!"]; C11 [pos="5.8, 0.5!"]; C12 [pos="5.5, 1.8!"]; C13 [pos="4.2, 2.3!"]; C14 [pos="3.2, 1.5!"]; }

Caption: 2D Molecular Structure of this compound.

Synthesis and Purification

The formation of the N-aryl bond in this compound is optimally achieved via a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation or Goldberg reaction.[3][4] This class of reaction is well-established for coupling aryl halides with amines. The Buchwald-Hartwig amination offers a palladium-catalyzed alternative, often under milder conditions, but the Ullmann-type reaction is a cost-effective and robust choice.

Proposed Synthetic Protocol: Copper-Catalyzed N-Arylation

This protocol describes a laboratory-scale synthesis based on the Ullmann condensation. The rationale is to couple a readily available halobenzoate with cyclohexylamine, as the amine is a stronger nucleophile and less sterically hindered than an N-cyclohexyl halide. Methyl 2-bromobenzoate is selected as the aryl halide due to its higher reactivity compared to the chloride analog.

Reaction: Methyl 2-bromobenzoate + Cyclohexylamine → this compound

-

Catalyst System: A Copper(I) source, such as CuI, is essential. The reaction is often accelerated by a ligand that stabilizes the copper catalyst and facilitates the catalytic cycle. L-proline or N,N'-dimethylethylenediamine (DMEDA) are effective and inexpensive choices that enhance catalyst solubility and activity.

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and neutralize the HBr byproduct.

-

Solvent: A high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is necessary to achieve the required reaction temperatures and dissolve the reactants and catalyst.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 2-bromobenzoate (1.0 eq), Copper(I) iodide (0.1 eq), L-proline (0.2 eq), and Potassium Carbonate (2.0 eq).

-

Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe, followed by cyclohexylamine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and saturated brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization (Predictive)

As experimental spectra for this specific compound are not publicly available, this section provides a predictive analysis based on its structure and data from analogous compounds like methyl benzoate and methyl 2-(methylamino)benzoate.[5]

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ 7.8-8.0 (1H, dd): Aromatic H ortho to C=O. δ 7.2-7.4 (1H, ddd): Aromatic H para to C=O. δ 6.5-6.7 (2H, m): Aromatic H's ortho and para to -NH. δ 4.5-5.5 (1H, broad s): N-H proton, shift is concentration/solvent dependent. δ 3.8-3.9 (3H, s): O-CH₃ (methoxy) protons. δ 3.2-3.4 (1H, m): Cyclohexyl C-H attached to N. δ 1.0-2.0 (10H, m): Remaining cyclohexyl -CH₂- protons. | The electron-donating -NH group will shield the ortho/para protons, shifting them upfield. The electron-withdrawing ester group deshields the ortho proton significantly. The N-H proton is exchangeable and often broad. Cyclohexyl protons will appear as a complex multiplet in the aliphatic region. |

| ¹³C NMR | δ ~168: Ester C=O carbon. δ ~148: Aromatic C attached to N. δ ~134, ~131, ~116, ~114, ~111: Aromatic carbons. δ ~52: Cyclohexyl C attached to N. δ ~51: O-CH₃ (methoxy) carbon. δ ~33, ~26, ~25: Cyclohexyl -CH₂- carbons. | The chemical shifts are estimated based on standard values for substituted benzenes, esters, and cyclohexylamines. The C-N carbon is significantly deshielded. |

| IR (Infrared) | ~3350-3400 cm⁻¹ (sharp, medium): N-H stretch. ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretch. ~2850-2950 cm⁻¹ (strong): Aliphatic C-H stretch (cyclohexyl). ~1680-1700 cm⁻¹ (strong): Ester C=O stretch (conjugated). ~1600, ~1580 cm⁻¹ (medium): Aromatic C=C stretches. ~1250 cm⁻¹ (strong): Aryl C-N stretch. | These frequencies correspond to the characteristic vibrations of the key functional groups present in the molecule. The conjugation of the ester with the aromatic ring lowers the C=O stretching frequency from the typical ~1735 cm⁻¹. |

| MS (Mass Spec) | [M]⁺ at m/z = 233: Molecular ion peak. Key Fragments: m/z 202 ([M-OCH₃]⁺), m/z 174 ([M-COOCH₃]⁺), m/z 151 ([M-C₆H₁₀]⁺, loss of cyclohexene), m/z 134 ([M-C₆H₁₁N]⁺), m/z 83 ([C₆H₁₁]⁺, cyclohexyl cation). | The molecular weight is 233.31. Fragmentation is expected to occur at the ester and amine functional groups, leading to characteristic losses. |

Potential Applications in Research and Drug Development

While specific biological activities for this compound have not been reported, its core structure is a valuable scaffold in medicinal chemistry. Anthranilate derivatives are known to exhibit a wide range of biological activities, and the introduction of a lipophilic cyclohexyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Scaffold for Bioactive Molecules

The N-substituted anthranilate motif is a key component in several classes of therapeutic agents. The compound can serve as a versatile starting material for further chemical elaboration.

-

Antimicrobial Agents: Benzothiazole derivatives, which can be synthesized from aminobenzoic acid precursors, have shown potent antimicrobial and antifungal activities.[6]

-

Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate the N-aryl anthranilate scaffold. For instance, certain benzoate derivatives have been investigated as inhibitors of malate dehydrogenase (MDH), an enzyme involved in cancer metabolism.[7]

-

CNS Agents: The tricyclic core of several antidepressant and antipsychotic drugs can be constructed from precursors like this compound.[8]

Sources

- 1. aablocks.com [aablocks.com]

- 2. (Cyclohexylamino) 2-methylbenzoate | C14H19NO2 | CID 144857628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inchem.org [inchem.org]

The Evolving Therapeutic Landscape of N-Substituted Anthranilate Esters: A Technical Guide to Their Biological Activities

Introduction: The Anthranilate Scaffold - A Privileged Structure in Medicinal Chemistry

The anthranilic acid scaffold is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This versatility has led to the development of numerous therapeutic agents, from the well-established anti-inflammatory fenamates to novel anticancer and antimicrobial compounds.[1][2] N-substituted anthranilate esters, derivatives of this core structure, have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of biological activities. This guide provides an in-depth technical exploration of the anti-inflammatory, analgesic, anticancer, and antimicrobial potential of these compounds, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Anti-inflammatory and Analgesic Activities: Beyond Traditional NSAIDs

N-aryl anthranilic acids, such as mefenamic acid and flufenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Their ester derivatives are investigated to improve pharmacokinetic profiles and reduce gastrointestinal side effects. The primary mechanism for their anti-inflammatory and analgesic effects involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[5]

Mechanism of Action: Modulating the Arachidonic Acid Cascade

The anti-inflammatory action of N-substituted anthranilates is primarily attributed to their inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible at sites of inflammation.[5] The therapeutic effects of NSAIDs are linked to COX-2 inhibition, whereas the undesirable side effects, like gastrointestinal issues, are often due to COX-1 inhibition.[5] The selectivity of N-substituted anthranilates for COX-2 over COX-1 is a key area of research to develop safer anti-inflammatory agents.[6][7]

Beyond COX inhibition, some N-substituted anthranilate derivatives exhibit analgesic properties through distinct mechanisms. Studies on N-methylanthranilate esters have revealed involvement of K+ATP channels and interactions with adrenergic, nitrergic, and serotoninergic pathways.[8] For instance, the antinociceptive effect of isopropyl N-methylanthranilate (ISOAN) was reversed by glibenclamide, an ATP-sensitive K+ channel blocker, suggesting a role for these channels in its analgesic action.[8] The analgesic effect of propyl N-methylanthranilate (PAN) was reverted by naloxone, indicating a potential interaction with the opioid pathway.[8]

A synthetic anthranilic acid derivative, N-(3',4'-dimethoxycinnamoyl) anthranilic acid (3,4-DAA), has demonstrated both anti-inflammatory and potent analgesic properties in models of arthritis.[9] Its mechanism involves the suppression of Th1 cell activity and an increase in the anti-inflammatory cytokine IL-10.[9]

Figure 1: Mechanism of Anti-inflammatory Action.

Structure-Activity Relationship (SAR)

The anti-inflammatory potency of N-arylanthranilic acids is highly dependent on the substitution pattern on the N-aryl ring.[3] For instance, N-(2,6-dichloro-m-tolyl)anthranilic acid (meclofenamic acid) is a potent agent.[3] The nature and position of substituents influence the conformational flexibility of the molecule, which is crucial for binding to the active site of COX enzymes. N-substitution is a critical requirement for potent in-vitro COX-2 inhibitory activity.[10] An increase in the size of the nitrogen substituent can enhance COX-2 inhibitory potency.[10]

Experimental Protocols

This is a standard model for evaluating acute inflammation.[11][12][13][14][15]

Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats (150-250g) are typically used.[12]

-

Grouping: Animals are divided into control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (receiving different doses of the N-substituted anthranilate ester).[12]

-

Administration: Test compounds and the positive control are administered orally or intraperitoneally.[15]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[13][15]

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Figure 2: Carrageenan-Induced Paw Edema Workflow.

This method assesses the central analgesic activity of a compound by measuring the latency of response to a thermal stimulus.[16][17][18][19][20]

Protocol:

-

Animal Model: Mice are commonly used.

-

Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55°C (± 0.2°C).[16]

-

Acclimation: Animals are acclimated to the testing room for at least 30 minutes before the experiment.[16]

-

Administration: The test compound is administered, typically orally or intraperitoneally.

-

Testing: At a predetermined time after administration, the mouse is placed on the hot plate, and a timer is started.[16]

-

Endpoint: The latency to a nociceptive response (e.g., hind paw licking, flicking, or jumping) is recorded.[16][17] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[16]

-

Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Anticancer Activity: Targeting Multiple Pathways

Anthranilic acid derivatives have garnered significant interest as potential anticancer agents due to their ability to modulate various signaling pathways involved in tumor growth and progression.[12][16]

Mechanisms of Action

N-substituted anthranilate esters exert their anticancer effects through diverse mechanisms, including:

-

Induction of Apoptosis and Cell Cycle Arrest: Many derivatives induce programmed cell death (apoptosis) in cancer cells. For example, some anthranilamide derivatives have been shown to induce apoptosis and cause G1 and S phase arrest in human colon and breast cancer cell lines.[21] The observation of a sub-G0/G1 peak in cell cycle analysis is often indicative of apoptosis.[22]

-

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3): AKR1C3 is implicated in the development of castrate-resistant prostate cancer by catalyzing the synthesis of potent androgens.[23][24] N-benzoyl anthranilic acid derivatives have been identified as potent and selective inhibitors of AKR1C3, with IC50 values in the low micromolar to nanomolar range.[23][25][26] The presence of a hydroxyl group at the meta position on the N-benzoyl ring appears to be crucial for selective AKR1C3 inhibition.[25]

-

Inhibition of the Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog (Hh) pathway is linked to various cancers.[27][28] Anthranilamide derivatives have been designed as inhibitors of the Smoothened (SMO) receptor, a key component of the Hh pathway, thereby blocking downstream signaling.[29][30]

-

Androgen Receptor Antagonism: Certain anthranilic acid ester derivatives can act as androgen receptor (AR) antagonists, inhibiting the growth of prostate cancer cells.[31] This effect appears to be mediated through the ligand-binding domain of the AR.[31]

Figure 3: Diverse Anticancer Mechanisms.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[32][33][34][35]

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density (e.g., 1,000 to 100,000 cells/well) and incubated overnight to allow for attachment.[32]

-

Compound Treatment: The cells are treated with serial dilutions of the N-substituted anthranilate ester for a specified period (e.g., 24, 48, or 72 hours).[33][34]

-

MTT Addition: The culture medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., final concentration of 0.5 mg/mL) and incubated for 2-4 hours.[32][35]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the purple formazan crystals formed by viable cells.[32]

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength between 550 and 600 nm.[32][35]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| N-benzoyl anthranilic acid derivative (Cpd 10) | AKR1C3 (enzyme) | 0.31 | [25] |

| N-benzoyl anthranilic acid derivative (Cpd 13) | AKR1C3 (enzyme) | 0.35 | [25] |

| Anthranilamide derivative (7c) | HCT 116 (Colon) | Potent activity | [21] |

| Anthranilamide derivative (7c) | MDA-MB-231 (Breast) | Potent activity | [21] |

| 9-acridinyl amino acid derivative (Cpd 8 & 9) | A549 (Lung) | ~6 | [21] |

Table 1: Representative Anticancer Activities of N-Substituted Anthranilate Derivatives.

Antimicrobial Activity: A Renewed Focus

With the rise of antimicrobial resistance, there is a pressing need for new classes of antimicrobial agents. N-substituted anthranilate esters have demonstrated promising activity against a range of bacterial and fungal pathogens.[1]

Mechanism of Action

The precise mechanisms of antimicrobial action for many N-substituted anthranilate esters are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis, analogous to other aromatic compounds. Some sulfonamide derivatives of anthranilic acid have shown selective antifungal activity against Candida albicans.[36][37] The structural similarity of anthranilic acid to p-aminobenzoic acid (PABA), a key component in bacterial folate synthesis, suggests a potential mechanism involving the inhibition of the folate pathway, similar to sulfonamide drugs.[38]

Structure-Activity Relationship (SAR)

The antimicrobial activity is influenced by the nature of the substituents on the anthranilate core. For anthranilic acid sulfonamide analogs, compounds with electron-withdrawing groups (like NO2) have shown higher cytotoxicity, which can sometimes correlate with antimicrobial effects.[37] Further research is needed to establish clear SAR for broad-spectrum antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[39][40]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., equivalent to a 0.5 McFarland standard) is prepared in a suitable broth.[38]

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate using broth as the diluent.[40]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[38]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[38]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[39]

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Anthranilic acid sulfonamides | Candida albicans | 25-50% inhibition at 4 µg/mL | [36][37] |

| Thiazol-2-amine analogues (4h) | Vancomycin-resistant S. aureus | MIC: 0.5 mg/L | [2] |

| Thiazol-2-amine analogues (4a) | Vancomycin-resistant S. aureus | MIC: 0.6 mg/L | [2] |

Table 2: Representative Antimicrobial Activities of N-Substituted Anthranilate Analogs.

Conclusion and Future Directions

N-substituted anthranilate esters represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their established anti-inflammatory and analgesic properties, coupled with emerging evidence of potent anticancer and antimicrobial activities, make them a focal point for ongoing drug discovery efforts. The key to unlocking their full potential lies in a deeper understanding of their structure-activity relationships and mechanisms of action. Future research should focus on:

-

Rational Design: Utilizing computational modeling and SAR data to design novel derivatives with enhanced potency and selectivity for specific biological targets.

-

Mechanism Elucidation: Employing advanced molecular and cellular biology techniques to fully characterize the pathways through which these compounds exert their effects.

-

Pharmacokinetic Optimization: Modifying the ester and N-substituent groups to improve drug-like properties, including solubility, bioavailability, and metabolic stability.

By continuing to explore the rich chemistry of the anthranilate scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines to address a wide spectrum of diseases.

References

-

Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(11), 103791. [Link]

-

SlidePlayer. (n.d.). Analgesia Hot Plat Test. [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Brozic, P., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 22(18), 5948-5951. [Link]

-

Panlab | Harvard Apparatus. (n.d.). Hot plate test. [Link]

-

Brozic, P., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. PubMed. [Link]

-

Wikipedia. (n.d.). Hot plate test. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Ghavimi, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 292-298. [Link]

-

de Almeida, C. G., et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 127(4), 1045-1053. [Link]

-

Gierse, J., et al. (2008). Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors. European Journal of Pharmacology, 588(1), 93-98. [Link]

-

Suparman, et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 11, 284-291. [Link]

-

ResearchGate. (n.d.). Synthesis, Structure and Biological Activities of Some Novel Anthranilic Acid Esters Containing N-Pyridylpyrazole. [Link]

-

ResearchGate. (n.d.). Antimicrobial Activity of test Compounds Against Various Strains (Zone of Inhibition in mm). [Link]

-

Defense Technical Information Center. (n.d.). Optimization of Broad-Spectrum Antimicrobial Activity for Novel Compound Classes. [Link]

-

Chou, C. T., et al. (2007). The anti-allergic drug, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, exhibits potent anti-inflammatory and analgesic properties in arthritis. Rheumatology, 46(9), 1428-1432. [Link]

-

Asghari, S., et al. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 14(3), 645-661. [Link]

-

ResearchGate. (n.d.). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. [Link]

-

ZM, S., et al. (2014). Antinociceptive esters of N-methylanthranilic acid: Mechanism of action in heat-mediated pain. European Journal of Pharmacology, 728, 96-103. [Link]

-

Adeniji, A. O., et al. (2012). Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer. Bioorganic & Medicinal Chemistry Letters, 22(23), 7247-7252. [Link]

-

Scherrer, R. A., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

-

Wang, Y., et al. (2017). Inhibition of hedgehog pathway reveals the regulatory role of SMO in gastric cancer cells. Tumor Biology, 39(6), 1010428317715546. [Link]

-

Suparman, et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 11, 284-291. [Link]

-

Milic, M. S., et al. (2020). Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. RSC Advances, 10(10), 5773-5787. [Link]

-

IRIS-AperTO - UniTo. (n.d.). New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. [Link]

-

Theuring, C., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Molecular and Cellular Endocrinology, 335(2), 165-173. [Link]

-

DOI. (2018). Synergistic inhibition of the Hedgehog pathway by newly designed Smo and Gli antagonists bearing the isoflavone scaffold. [Link]

-

Al-Saeed, F. A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

-

Ciaffaglione, V., et al. (2020). A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth. Cancers, 12(11), 3180. [Link]

-

Chen, Y., et al. (2019). Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. Molecules, 24(16), 2969. [Link]

-

ResearchGate. (n.d.). Model of hedgehog signaling inhibition by SMO inhibitors. [Link]

-

Essawi, M. Y., & El-Kerdawy, M. M. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie, 54(8), 575-579. [Link]

-

ResearchGate. (n.d.). The spectrum of selectivity for COX inhibition: the relative affinities.... [Link]

-

Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 654. [Link]

-

ResearchGate. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

-

ResearchGate. (n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. [Link]

-

MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. [Link]

-

MDPI. (2021). Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma. [Link]

-

National Center for Biotechnology Information. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. medcentral.com [medcentral.com]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antinociceptive esters of N-methylanthranilic acid: Mechanism of action in heat-mediated pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-allergic drug, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, exhibits potent anti-inflammatory and analgesic properties in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. inotiv.com [inotiv.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 19. Hot plate test [panlab.com]

- 20. Hot plate test - Wikipedia [en.wikipedia.org]

- 21. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibition of hedgehog pathway reveals the regulatory role of SMO in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Redirecting [linkinghub.elsevier.com]

- 29. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. texaschildrens.org [texaschildrens.org]

- 34. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 35. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 36. researchgate.net [researchgate.net]

- 37. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 38. pdf.benchchem.com [pdf.benchchem.com]

- 39. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Methyl 2-(cyclohexylamino)benzoate: A Technical Guide

This guide provides an in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of Methyl 2-(cyclohexylamino)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the experimental and computational workflows, from crystal growth to structural refinement and interpretation. While a definitive published crystal structure of this compound is not publicly available, this guide will leverage data from analogous structures to illustrate the principles and expected outcomes of such an analysis, thereby serving as a comprehensive procedural blueprint.

Introduction: The Significance of Structural Elucidation

This compound, a derivative of anthranilic acid, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. The spatial arrangement of its constituent atoms, defined by its crystal structure, dictates its physicochemical properties, including solubility, melting point, and, crucially, its biological activity. Understanding the three-dimensional architecture of this molecule is paramount for rational drug design, polymorphism screening, and the development of novel therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this atomic-level information.[1][2] This guide will walk through the critical steps of a typical SC-XRD analysis, highlighting the causal relationships behind experimental choices and the logic of structural validation.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of methyl 2-aminobenzoate with cyclohexanone via reductive amination. This standard organic transformation provides a reliable method for obtaining the desired product.

Experimental Protocol: Synthesis

-

To a solution of methyl 2-aminobenzoate (1 equivalent) in a suitable solvent such as methanol, add cyclohexanone (1.1 equivalents).

-

Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-ordered lattice, free from significant defects.[3][4] Several techniques can be employed, and the choice is often empirical.

Experimental Protocol: Crystallization

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

SC-XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2] The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron clouds of the atoms is recorded by a detector.[5]

Key Experimental Parameters:

| Parameter | Typical Value/Choice | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo radiation is more common for small molecules, while Cu may be used for weakly diffracting crystals.[1] |

| Temperature | 100 K (cryo-cooled) | Reduces thermal motion of atoms, leading to sharper diffraction spots and a more precise structure.[4] |

| Data Collection Strategy | ω and φ scans | Ensures that a complete and redundant dataset of diffraction intensities is collected. |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.

Workflow for Structure Solution and Refinement:

Sources

- 1. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]

- 4. (Cyclohexylamino) 2-methylbenzoate | C14H19NO2 | CID 144857628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

The Emergence of N-Cyclohexyl Anthranilate Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Abstract

N-cyclohexyl anthranilate derivatives represent a fascinating and evolving class of organic compounds. Initially explored for their organoleptic properties in the flavor and fragrance industry, these molecules are now gaining significant attention in the realm of drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of N-cyclohexyl anthranilate derivatives, their synthesis, and their emerging therapeutic applications. We will delve into the mechanistic underpinnings of their biological activities, with a particular focus on their roles as potential modulators of cellular senescence and as inhibitors of cyclin-dependent kinase 12 (CDK12). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into future research directions.

Introduction: The Anthranilate Scaffold and the Significance of the N-Cyclohexyl Moiety

Anthranilic acid, or 2-aminobenzoic acid, is a versatile aromatic amino acid that serves as a crucial precursor in the biosynthesis of tryptophan and various alkaloids.[1][2] Its derivatives have long been recognized for their diverse biological activities, leading to the development of numerous pharmaceuticals, including anti-inflammatory agents (fenamates), diuretics, and antiviral compounds.[1][3] The core anthranilate scaffold provides a privileged platform for medicinal chemistry, allowing for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic properties.[1]

The introduction of an N-cyclohexyl substituent to the anthranilate core imparts distinct physicochemical characteristics. The bulky, lipophilic cyclohexyl group can significantly influence a molecule's solubility, membrane permeability, and binding affinity to biological targets. This guide focuses specifically on the journey of N-cyclohexyl anthranilate derivatives, from their early applications to their current status as promising therapeutic leads.

Historical Perspective and Early Applications

The initial exploration of N-cyclohexyl anthranilate appears to be rooted in the flavor and fragrance industry. Cyclohexyl anthranilate is noted for its faint, fruity, orange blossom-like odor and a sweet, grape-like taste.[4] Its use in flavor compositions for products like imitation grape, apple, and banana is documented, though typically at very low concentrations.[4] This early focus on its sensory properties laid the groundwork for its commercial availability and subsequent investigation into other potential applications.

While a definitive seminal publication detailing the very first synthesis of N-cyclohexyl anthranilate is not readily apparent in the historical literature, its preparation falls within established organic chemistry reactions. The synthesis from isatoic anhydride and cyclohexanol is a known method, highlighting the accessibility of this compound for early industrial and research purposes.[4]

Synthesis of N-Cyclohexyl Anthranilate Derivatives: A Representative Protocol

The synthesis of N-cyclohexyl anthranilate can be achieved through several established methods for N-alkylation of anthranilic acid or its esters. A common and efficient approach involves the direct condensation of anthranilic acid with cyclohexanol under acidic catalysis, or the reaction of an anthranilate ester with a cyclohexyl halide. A representative laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of N-Cyclohexyl Anthranilate via Reductive Amination

This protocol describes a plausible and efficient method for the synthesis of N-cyclohexyl anthranilate, adapted from established procedures for the synthesis of N-substituted anthranilates.[5][6]

Materials:

-

Anthranilic acid

-

Cyclohexanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (1 equivalent) in dichloroethane.

-

Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (1.1 equivalents).

-

Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloroethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure N-cyclohexyl anthranilate.

Diagram of the Synthetic Workflow:

Caption: A representative workflow for the synthesis of N-cyclohexyl anthranilate.

Emerging Therapeutic Applications and Mechanisms of Action

Recent research has unveiled promising therapeutic potential for N-cyclohexyl anthranilate derivatives beyond their initial use in fragrances. Two key areas of investigation are their ability to induce cellular senescence and their activity as inhibitors of cyclin-dependent kinase 12 (CDK12).

Induction of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in both tumor suppression and aging.[7][8] While beneficial in preventing the proliferation of damaged cells, the accumulation of senescent cells contributes to age-related pathologies.[9] Some N-cyclohexyl anthranilate derivatives have been shown to induce cellular senescence by inhibiting DNA and RNA synthesis and promoting oxidative stress.[10]

Plausible Signaling Pathway for Induction of Cellular Senescence:

The induction of senescence by these compounds likely involves the activation of key tumor suppressor pathways, such as the p53 and p16/pRB pathways.[8] Oxidative stress, a known trigger of senescence, can lead to DNA damage, which in turn activates these pathways, leading to cell cycle arrest.

Caption: A plausible signaling pathway for N-cyclohexyl anthranilate-induced cellular senescence.

Inhibition of Cyclin-Dependent Kinase 12 (CDK12)

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a critical role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II. Dysregulation of CDK12 has been implicated in various cancers, making it an attractive therapeutic target.[11] Notably, certain N-cyclohexyl-containing compounds have been identified as potent and selective inhibitors of CDK12.

The inhibition of CDK12 disrupts the transcription of key genes involved in the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents.[12] This creates a synthetic lethality scenario, offering a promising strategy for cancer therapy.

Mechanism of CDK12 Inhibition and Downstream Effects:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CYCLOHEXYL ANTHRANILATE CAS#: 7779-16-0 [amp.chemicalbook.com]

- 5. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Small molecule compounds that induce cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined activation of the energy and cellular-defense pathways may explain the potent anti-senescence activity of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]